4-Bromo-3-methylpyridazine 4-Bromo-3-methylpyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20138872
InChI: InChI=1S/C5H5BrN2/c1-4-5(6)2-3-7-8-4/h2-3H,1H3
SMILES:
Molecular Formula: C5H5BrN2
Molecular Weight: 173.01 g/mol

4-Bromo-3-methylpyridazine

CAS No.:

Cat. No.: VC20138872

Molecular Formula: C5H5BrN2

Molecular Weight: 173.01 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-methylpyridazine -

Specification

Molecular Formula C5H5BrN2
Molecular Weight 173.01 g/mol
IUPAC Name 4-bromo-3-methylpyridazine
Standard InChI InChI=1S/C5H5BrN2/c1-4-5(6)2-3-7-8-4/h2-3H,1H3
Standard InChI Key YCSDPOLIWCENQL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CN=N1)Br

Introduction

Chemical Identity and Structural Properties

Molecular Framework and Physicochemical Characteristics

4-Bromo-3-methylpyridazine has the molecular formula C₅H₅BrN₂ and a molecular weight of 173.01 g/mol . Its IUPAC name, 4-bromo-3-methylpyridazine, reflects the substitution pattern on the pyridazine ring. Key physicochemical properties include:

PropertyValue/DescriptionSource
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityLikely soluble in polar solvents (inferred from analogs)-
SMILES NotationCC1=C(C=CN=N1)Br
InChI KeyYCSDPOLIWCENQL-UHFFFAOYSA-N

The compound’s structure (Fig. 1) is defined by the pyridazine core, which distinguishes it from pyridine derivatives by the presence of two adjacent nitrogen atoms. This configuration influences electronic distribution, making it more reactive toward electrophilic substitution compared to pyridine .

Synthesis and Reactivity

Synthetic Pathways

While explicit synthesis protocols for 4-bromo-3-methylpyridazine are absent in the provided sources, methodologies for analogous brominated pyridazines suggest potential routes:

  • Direct Bromination: Bromination of 3-methylpyridazine using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce aryl groups at the bromine position, a common strategy in heterocyclic chemistry.

Notably, a patent (CN104945314A) details bromination techniques for pyridine derivatives , which could be adapted for pyridazines by modifying reaction conditions to account for the ring’s electronic differences.

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom at position 4 is susceptible to substitution reactions, enabling the introduction of nucleophiles (e.g., amines, alkoxides).

  • Electrophilic Aromatic Substitution: The methyl group at position 3 may direct electrophiles to meta/para positions, though the electron-deficient pyridazine ring typically requires activating groups for such reactions .

Comparative Analysis with Pyridine Analogs

Comparing 4-bromo-3-methylpyridazine to its pyridine counterpart (4-bromo-3-methylpyridine) reveals key differences:

Parameter4-Bromo-3-methylpyridazine4-Bromo-3-methylpyridine
Aromatic RingPyridazine (two adjacent N)Pyridine (one N)
ReactivityHigher electrophilicityModerate electrophilicity
ApplicationsUnderexploredPharmaceuticals, agrochemicals

The additional nitrogen in pyridazine enhances hydrogen-bonding capacity, potentially improving target binding in drug design .

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